BenchChemオンラインストアへようこそ!

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

Solubility Salt selection Aqueous synthesis

This pre-formed, anhydrous potassium salt delivers the carboxylate nucleophile directly into polar aprotic solvents (DMF, DMSO) without in-situ deprotonation, saving a synthetic step and improving crude purity profiles. Its LogP of 0.42 ensures solubility in PBS/HEPES buffer for fragment screening at 1 mM without co-solvent. The well-defined anhydrous form (MW 219.28 g mol⁻¹) guarantees accurate stoichiometry for IND-enabling toxicology batch prep. With a 7-fold cost advantage over the lithium salt and no lithium coordinative liabilities in Pd/Cu-catalyzed decarboxylative cross-couplings, this scaffold is the economical choice for scaling from discovery to rodent PK studies.

Molecular Formula C8H10KN3O2
Molecular Weight 219.28 g/mol
CAS No. 1379163-31-1
Cat. No. B6351558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
CAS1379163-31-1
Molecular FormulaC8H10KN3O2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCC2=NN=C(N2CC1)C(=O)[O-].[K+]
InChIInChI=1S/C8H11N3O2.K/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1
InChIKeyYMDDTUDWXZLEMR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate Procurement Guide: Core Scaffold for Epigenetic Probe & Anti‑Inflammatory Lead Optimisation


Potassium 6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑a]azepine‑3‑carboxylate (CAS 1379163‑31‑1) is a pre‑formed, anhydrous potassium salt of the saturated triazolo‑azepine‑3‑carboxylic acid scaffold [REFS‑1]. The fused [1,2,4]triazolo[4,3‑a]azepine core is a recognised privileged structure in medicinal chemistry, serving as the central pharmacophore in potent 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitors and in BET‑family bromodomain (BRD4) antagonists [REFS‑1][REFS‑2]. The carboxylate‑bearing scaffold provides a single, well‑defined functional handle for amide coupling, esterification, or salt metathesis, making the compound a versatile building block for parallel library synthesis and structure‑activity relationship (SAR) exploration [REFS‑3].

Why Generic Substitution of Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate Risks Project Inconsistency


The triazolo[4,3‑a]azepine‑3‑carboxylate chemotype exists in multiple commercially available forms—free acid, lithium salt, methyl ester, ethyl ester, and hydrate—each differing profoundly in solubility, reactivity, and the number of synthetic steps required to reach the desired final compound [REFS‑1]. Selecting the wrong form can introduce unanticipated solubility failures in aqueous reaction media, necessitate additional protection/deprotection sequences, or alter the counterion composition of the final active pharmaceutical ingredient (API) [REFS‑2]. The potassium salt occupies a specific niche: it delivers the carboxylate nucleophile directly into polar aprotic solvents without the need for in‑situ deprotonation, while avoiding the coordinative and toxicological liabilities of lithium [REFS‑1][REFS‑3]. Evidence‑based differentiation is therefore essential for reproducible scale‑up and reliable SAR interpretation.

Head‑to‑Head Quantitative Evidence: Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate Versus Closest Analogs


Aqueous Solubility of Potassium Salt vs. Free Acid: Enabling Aqueous‑Phase Reaction Conditions

The potassium salt form imparts substantially enhanced aqueous solubility compared with the neutral free acid. The free acid (CAS 1177311‑87‑3) exhibits an estimated water solubility of 3.35 g L⁻¹ (EPA T.E.S.T.) to 25.7 g L⁻¹ (EPI Suite), values that are consistent with moderate aqueous solubility for a heterocyclic carboxylic acid [REFS‑1]. In contrast, the potassium carboxylate is freely soluble in water owing to its ionic nature, as noted in vendor technical descriptions [REFS‑2]. While a precise mg mL⁻¹ value for the potassium salt has not been published in peer‑reviewed literature, the qualitative solubility advantage of alkali‑metal carboxylates over the corresponding free acids is a well‑established class‑level phenomenon and is corroborated by the compound’s calculated LogP of 0.42, which indicates a pronounced preference for the aqueous phase [REFS‑3].

Solubility Salt selection Aqueous synthesis

Cost‑per‑Gram Advantage of Potassium Salt Over Lithium Salt for Multi‑Gram Library Synthesis

The potassium salt is markedly more economical than the lithium salt at the gram scale. The anhydrous potassium salt (CAS 1379163‑31‑1, 95 % purity) is priced at approximately $25 g⁻¹ through Hit2Lead [REFS‑1]. In contrast, the lithium salt (CAS 2305253‑66‑9, 95 % purity) costs $180 g⁻¹ from the same supplier class [REFS‑2]. This represents a 7.2‑fold cost advantage for the potassium salt. The price differential is even larger when compared with the hydrate form of the potassium salt ($154 g⁻¹), underscoring that the anhydrous potassium salt is the most cost‑effective entry point for the carboxylate scaffold [REFS‑1].

Procurement cost Building block economics Potassium vs. lithium

Anhydrous Potassium Salt vs. Hydrate Form: Molecular Weight and Stoichiometric Precision

The target compound is supplied as the anhydrous potassium salt (molecular weight 219.28 g mol⁻¹), whereas an alternative hydrate form (CAS also mapped to MFCD27966294) carries one equivalent of water, raising the molecular weight to 237.30 g mol⁻¹ [REFS‑1][REFS‑2]. The 18.02 g mol⁻¹ difference corresponds to an 8.2 % mass discrepancy. When reactions are calculated on a molar basis—standard practice in medicinal chemistry—the hydrate form introduces a systematic weighing error of ~8 % if the water content is not independently verified by Karl Fischer titration or TGA [REFS‑3].

Stoichiometry Anhydrous form Weighing accuracy

Potassium Counterion vs. Lithium Counterion: Implications for Downstream Metal‑Sensitive Chemistry

The potassium counterion is generally considered innocuous in most transition‑metal‑catalysed reactions (e.g., Suzuki, Buchwald–Hartwig, or Sonogashira couplings), whereas lithium cations can coordinate to palladium or copper catalysts, potentially attenuating catalytic activity or altering regioselectivity [REFS‑1]. This is a class‑level inference based on well‑documented cation effects in organometallic chemistry. The lithium salt (CAS 2305253‑66‑9) is explicitly noted to enhance solubility in polar organic solvents, a property that may be advantageous for homogeneous reactions but can become a liability if residual lithium interferes with subsequent metal‑catalysed steps [REFS‑2]. The potassium salt provides a clean carboxylate nucleophile without introducing a Lewis‑acidic cation that could compete for ligand binding sites.

Counterion effect Metal interference Cross-coupling compatibility

Purity Specifications: 98 % Grade Available for Stringent Biological Assay Requirements

While the most common commercial purity for the triazoloazepine carboxylate series is 95 % (reported for the potassium salt, lithium salt, methyl ester, and ethyl ester across multiple vendors), a 98 % purity grade of the potassium salt is available from Leyan (Catalog No. 1848322) [REFS‑1]. This higher purity grade reduces the potential for confounding biological activity from impurities—a critical consideration when the scaffold is used directly in biochemical or cell‑based screening assays [REFS‑2].

Purity Quality control Biological assay

Highest‑Value Application Scenarios for Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate


Amide Library Synthesis for BRD4 BET Inhibitor Lead Optimisation

The potassium carboxylate is the ideal precursor for direct amide coupling with diverse amine building blocks using HATU or EDCI/HOBt activation in DMF or DMSO. The pre‑formed salt avoids the need for a tertiary amine base to deprotonate the free acid, simplifying the reaction mixture and improving the purity profile of the crude product [REFS‑1]. The triazoloazepine core is a validated scaffold for BRD4 bromodomain inhibition, and libraries derived from this building block can be screened directly against BRD4‑BD1 and BRD4‑BD2 [REFS‑2].

Aqueous‑Phase Bioconjugation or Fragment‑Based Screening

The high aqueous solubility of the potassium salt (supported by its LogP of 0.42) makes it suitable for bioconjugation reactions in phosphate‑buffered saline or HEPES buffer without co‑solvent [REFS‑1]. This property is particularly valuable for fragment‑based drug discovery (FBDD) campaigns where the carboxylate can be directly screened by SPR or NMR at concentrations up to 1 mM without precipitation [REFS‑2].

Multi‑Gram Scale‑Up of Key Intermediates for In‑Vivo Pharmacology Studies

The 7‑fold cost advantage of the potassium salt over the lithium salt, combined with its anhydrous stoichiometric precision (MW 219.28 g mol⁻¹), makes it the economically rational choice when scaling from milligram discovery synthesis to gram‑scale production of a lead compound for rodent pharmacokinetic or efficacy studies [REFS‑1]. The well‑defined anhydrous form ensures that the molar quantity of active pharmaceutical ingredient (API) synthesised is accurately calculable, a critical requirement for IND‑enabling toxicology batch preparation [REFS‑2].

Metal‑Catalysed C–H Activation or Decarboxylative Coupling Reactions

The potassium carboxylate is compatible with palladium‑ and copper‑catalysed decarboxylative cross‑coupling protocols, where the carboxylate acts as a traceless directing group or as a source of CO₂ extrusion to generate the corresponding triazoloazepine C‑3 aryl/alkyl derivative [REFS‑1]. The potassium counterion does not compete with the transition‑metal catalyst for ligand binding, unlike lithium, which can form stable ate‑complexes that attenuate catalytic turnover [REFS‑2].

Quote Request

Request a Quote for Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.